molecular formula C15H11F3N4O B12625907 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-72-9

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12625907
CAS No.: 917759-72-9
M. Wt: 320.27 g/mol
InChI Key: HCNXVQCAHZQMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (CAS Number: 917759-72-9) is a chemical compound provided for research and experimental purposes. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications . Pyrido[3,2-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their wide range of biological activities . These heterocyclic compounds are of significant scientific interest as kinase inhibitors, acting by competing at the enzyme's active site . Similar pyrido[3,2-d]pyrimidine analogs have been investigated for their therapeutic potential, including use as inhibitors for targets like cyclin-dependent kinases (CDKs) . The core structure serves as a key building block in the synthesis of more complex molecules for pharmaceutical research . Researchers value this family of compounds for their potential to modulate critical cellular signaling pathways . Handle with care, adhering to all appropriate laboratory safety protocols. This product is not a drug and has not been approved by the FDA for any clinical use.

Properties

CAS No.

917759-72-9

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

4-ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H11F3N4O/c1-2-23-14-13-10(21-15(19)22-14)6-5-9(20-13)7-3-4-8(16)12(18)11(7)17/h3-6H,2H2,1H3,(H2,19,21,22)

InChI Key

HCNXVQCAHZQMIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C(=C(C=C3)F)F)F)N

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[3,2-d]pyrimidine Core

This foundational step involves the cyclization of suitable pyridine and pyrimidine derivatives. The reaction can be conducted under acidic or basic conditions to facilitate the formation of the pyrido[3,2-d]pyrimidine structure.

Introduction of the Ethoxy Group

The ethoxy group is introduced through nucleophilic substitution reactions. Ethyl halides are commonly used as reagents in the presence of a base to achieve this substitution at the desired position on the pyrido[3,2-d]pyrimidine framework.

Attachment of the Trifluoromethyl-Substituted Phenyl Ring

The trifluoromethyl-substituted phenyl group is typically attached using palladium-catalyzed cross-coupling reactions. Methods such as Suzuki or Heck coupling are employed, utilizing trifluoromethyl-substituted phenylboronic acids or halides as coupling partners.

Detailed Reaction Conditions

The following table summarizes the key reagents and conditions used in each step of the synthesis:

Step Reagents Conditions Notes
Formation of Pyrido[3,2-d]pyrimidine Core Pyridine derivatives, Pyrimidine derivatives Acidic/Basic conditions Cyclization temperature and time may vary based on specific reactants
Introduction of Ethoxy Group Ethyl halide (e.g., ethyl bromide), Base (e.g., NaOH) Solvent (e.g., DMF), Reflux Ensure complete substitution for optimal yield
Attachment of Trifluoromethyl Phenyl Ring Trifluoromethyl-substituted phenylboronic acid or halide, Palladium catalyst Solvent (e.g., toluene), Heat (typically 80-120 °C) Reaction time may require optimization for yield

Industrial Production Methods

In industrial settings, these synthetic routes are often optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance scalability and consistency in production.

Challenges and Considerations

The synthesis of this compound presents several challenges:

  • Selectivity : Achieving selective substitutions can be difficult due to competing reactions.

  • Yield Optimization : Each step requires careful optimization to maximize overall yield while minimizing by-products.

  • Safety and Environmental Concerns : The use of certain reagents may pose safety risks; hence, safer alternatives should be considered where possible.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluorophenyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine. These compounds inhibit key inflammatory mediators such as prostaglandins and nitric oxide. For instance, a study demonstrated that pyrimidine derivatives could suppress cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be significantly lower than those of established anti-inflammatory drugs like diclofenac and celecoxib .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that it could induce apoptosis and inhibit cell growth at specific concentrations. The mechanism involves the modulation of signaling pathways associated with cancer cell survival and proliferation .

Antiviral Activity

Research indicates that pyrido[3,2-d]pyrimidine derivatives can exhibit antiviral properties. They have been studied for their potential to treat viral infections such as hepatitis C. The structural characteristics of these compounds allow them to interfere with viral replication processes effectively .

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Formation of Pyrido[3,2-d]pyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the ethoxy and trifluorophenyl groups can be accomplished using electrophilic aromatic substitution or nucleophilic substitution methods.
  • Purification and Characterization : The final product is purified using chromatographic techniques and characterized by spectroscopic methods (NMR, MS) to confirm its structure.

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several pyrimidine derivatives including this compound. The results indicated a significant reduction in inflammatory markers in treated animal models compared to controls. The study utilized both in vitro assays and in vivo models to establish the compound's efficacy against inflammation-induced conditions .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, researchers assessed the effects of this compound on various cancer cell lines. The results showed that it inhibited cell growth significantly at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways and affected cell cycle progression .

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce apoptosis in cancer cells and prevent tumor growth .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of pyrido[3,2-d]pyrimidines are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4/6) Molecular Formula Molecular Weight Key Features
4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (Target) Ethoxy / 2,3,4-Trifluorophenyl C₁₇H₁₃F₃N₄O ~362.3* High lipophilicity; enhanced metabolic stability due to trifluorophenyl
6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine 1-Methylpropoxy / 3-Fluorophenyl C₁₇H₁₇FN₄O 312.34 Bulkier alkoxy group reduces solubility; monofluorophenyl lowers electronegativity
4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine Ethoxy / Phenyl C₁₅H₁₄N₄O 266.3 Lacks fluorine substituents; lower lipophilicity and potential reduced activity
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Chloro / 4-Fluoroaniline C₁₃H₉ClFN₄ 283.7 Chlorine increases steric hindrance; 4-fluoroaniline may alter binding affinity
N-(tert-butyl)-4-ethoxy-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (7b) Ethoxy / p-Tolyl (thieno core) C₁₈H₂₂N₃OS 328.15 Thieno core enhances π-π stacking; tert-butyl group increases hydrophobicity

*Estimated based on structural analogs.

Biological Activity

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrido[3,2-d]pyrimidine backbone with an ethoxy group and a trifluorophenyl substituent, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C16H13F3N4O
  • Molecular Weight : 334.30 g/mol
  • CAS Number : 917759-72-9

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's ability to modulate kinase activity suggests potential applications in cancer therapy and other diseases characterized by aberrant cell proliferation.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies showed that the compound effectively inhibited the growth of HeLa (cervical cancer) and AGS (gastric adenocarcinoma) cell lines with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit pathways involved in inflammation through its action on specific protein kinases .

Comparative Activity with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique efficacy of this compound:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[4,3-d]pyrimidin-7-oneContains a pyrazole ringAntibacterial properties
Pyrido[2,3-d]pyrimidin-4-oneSimilar pyrimidine structureEnzyme inhibition
Triazolo[1,5-a]pyrimidine derivativesIncorporates a triazole ringAnticancer activity

The trifluoromethyl group enhances the stability and interaction capabilities of the compound with biological targets compared to other derivatives .

Case Studies

  • Inhibition of CDK Activity : A study focusing on the inhibition of CDK2 by this compound revealed a significant reduction in kinase activity in vitro. This suggests its potential as a therapeutic agent targeting cell cycle dysregulation .
  • Anti-inflammatory Screening : In a separate investigation assessing the anti-inflammatory effects via COX enzyme inhibition assays, derivatives of pyrimidine were evaluated alongside this compound. The results indicated that while some derivatives exhibited moderate inhibition of COX enzymes, the target compound displayed superior efficacy in reducing inflammatory markers .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Detailed mechanism-of-action studies to understand how this compound interacts at the molecular level.
  • In vivo studies to assess its therapeutic efficacy and safety profile.
  • Exploration of potential side effects and long-term impacts on cellular systems.

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyridopyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidines with amines (e.g., 2-phenylethylamine) in a solvent system like DMSO:Water (5:5) under controlled heating can yield target compounds . To optimize:

  • Solvent ratios : Adjust DMSO:Water to balance solubility and reactivity.
  • Reaction time : Extended reflux (e.g., overnight) ensures complete conversion .
  • Amine equivalents : Use excess amine (5 mL per 5 mmol substrate) to drive the reaction .
  • Acidification : Dilute HCl precipitates the product, which is then crystallized for purity.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., trifluorophenyl, ethoxy groups) via 1H^{1}\text{H} and 19F^{19}\text{F} NMR .
  • HPLC : Assess purity (>98%) using reverse-phase columns and UV detection .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., pyrido[3,2-d]pyrimidine core) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. How can solubility challenges be addressed during formulation for biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO:Water (up to 10% DMSO) for in vitro studies .
  • Cyclodextrin complexes : Enhance aqueous solubility for in vivo pharmacokinetics .
  • pH adjustment : Protonate the amine group in acidic buffers (pH 4–5) to improve solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

Methodological Answer:

  • Substituent variation : Replace the ethoxy group with methoxy or hydroxy groups to modulate metabolic stability .
  • Fluorine positioning : Compare 2,3,4-trifluorophenyl vs. 3,4-difluorophenyl to optimize target binding .
  • Pyridopyrimidine core modification : Introduce methyl or chloro substituents at position 6 to enhance kinase inhibition .
  • Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like p38 MAP kinase .

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents and catalysts .
  • Reaction flux analysis : Map intermediates using DFT to avoid side products (e.g., over-fluorination) .

Q. How can contradictory biological data (e.g., varying IC50_{50}50​ values across assays) be resolved?

Methodological Answer:

  • Assay standardization : Normalize conditions (e.g., ATP concentration in kinase assays) to reduce variability .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify confounding interactions .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.